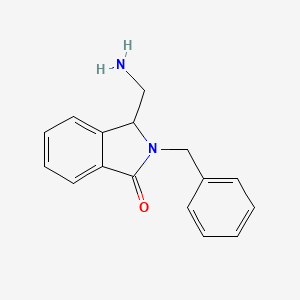
Nickel(II)acetylacetonatedihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(II)acetylacetonatedihydrate, also known as nickel(II) bis(acetylacetonate) dihydrate, is a coordination complex with the formula Ni(C5H7O2)2·2H2O. This compound is a dark green paramagnetic solid that is soluble in organic solvents such as toluene. It is widely used in various scientific and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel(II)acetylacetonatedihydrate is typically synthesized by reacting nickel(II) salts, such as nickel chloride hexahydrate or nickel hydroxide, with acetylacetone in the presence of a weak base like sodium acetate. The reaction can be represented as follows: [ \text{Ni(OH)}_2 + 2 \text{CH}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{Ni(CH}_3\text{COCHCOCH}_3)_2 + 2 \text{H}_2\text{O} ] The resulting product is then crystallized to obtain the dihydrate form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization and drying processes .
Análisis De Reacciones Químicas
Types of Reactions: Nickel(II)acetylacetonatedihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to nickel(0) complexes.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve reagents like phosphines and amines.
Major Products:
Oxidation: Nickel(III) acetylacetonate.
Reduction: Nickel(0) complexes.
Substitution: Various nickel(II) complexes with different ligands.
Aplicaciones Científicas De Investigación
Nickel(II)acetylacetonatedihydrate is widely used in scientific research due to its versatility:
Biology: The compound is used in the study of nickel’s biological roles and its interactions with biomolecules.
Medicine: Research on this compound includes its potential use in developing nickel-based drugs and therapeutic agents.
Mecanismo De Acción
Nickel(II)acetylacetonatedihydrate can be compared with other metal acetylacetonates, such as:
- Cobalt(II) acetylacetonate
- Copper(II) acetylacetonate
- Iron(III) acetylacetonate
Uniqueness:
Comparación Con Compuestos Similares
- Cobalt(II) acetylacetonate: Similar in structure but differs in magnetic properties and reactivity.
- Copper(II) acetylacetonate: Shares some catalytic properties but has different electronic and magnetic characteristics.
- Iron(III) acetylacetonate: Used in different catalytic applications and has distinct oxidation states .
Propiedades
Fórmula molecular |
C10H18NiO6 |
|---|---|
Peso molecular |
292.94 g/mol |
Nombre IUPAC |
nickel(2+);pentane-2,4-dione;dihydrate |
InChI |
InChI=1S/2C5H7O2.Ni.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3H,1-2H3;;2*1H2/q2*-1;+2;; |
Clave InChI |
RPKPDVFIWFMZDG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13154871.png)
![(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13154884.png)

![Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B13154895.png)


![N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B13154903.png)
![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13154909.png)

![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154920.png)




